4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol
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Overview
Description
4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a dimethylphenyl group, and a tetrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with dimethylamine and formaldehyde to introduce the dimethylamino group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with tert-butyl groups instead of dimethyl groups.
4-(Dimethylamino)methyl-2,6-di-tert-butylphenol: Another similar compound with tert-butyl groups.
Uniqueness
4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the dimethylamino group and the tetrazole ring allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-6-5-7-13(2)16(12)23-18(19-20-21-23)17(22(3)4)14-8-10-15(24)11-9-14/h5-11,17,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVSSVFTMRBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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